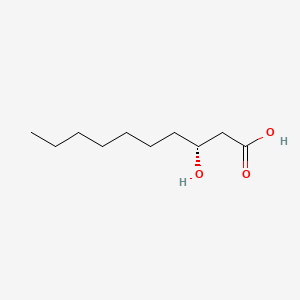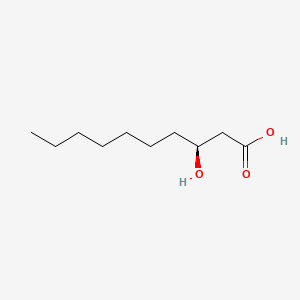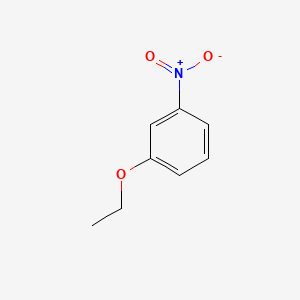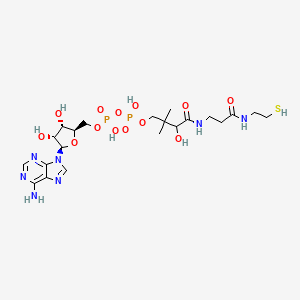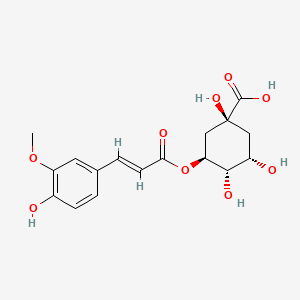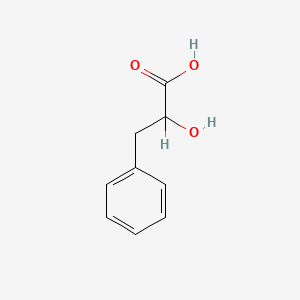
A12B4C3
Overview
Description
Mechanism of Action
Target of Action
A12B4C3, also known as 4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, is a potent and selective inhibitor of the human DNA repair enzyme polynucleotide kinase/phosphatase (PNKP) . PNKP plays a crucial role in the DNA repair process, particularly in the repair of both single and double-strand breaks .
Mode of Action
This compound acts as a noncompetitive inhibitor that allosterically regulates the phosphatase activity of human PNKP . It disrupts the secondary structure of PNKP, thereby inhibiting its activity . This inhibition of PNKP disrupts the DNA repair process, leading to an accumulation of DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway. By inhibiting PNKP, this compound prevents the repair of DNA single and double-strand breaks, leading to an accumulation of DNA damage . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability and can penetrate cells to interact with its intracellular target, pnkp .
Result of Action
The inhibition of PNKP by this compound leads to an increase in DNA damage, which can result in cell cycle arrest and apoptosis . This makes this compound a potential therapeutic agent for cancer treatment. In fact, this compound has been shown to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells .
Action Environment
The action of this compound can be influenced by environmental factors such as hypoxia. This suggests that the efficacy of this compound can be affected by the oxygen levels in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
A12B4C3 functions as an allosterically regulated noncompetitive inhibitor of human PNKP phosphatase activity . It is capable of altering the secondary structure of polynucleotide kinase 3′-phosphatase (PNKP), a key enzyme involved in DNA repair pathways . The compound interacts with this enzyme, inhibiting its activity and thereby influencing biochemical reactions within the cell .
Cellular Effects
The cellular effects of this compound are significant. It has been observed to enhance the radiosensitivity of human A549 lung carcinoma and MDA-MB-231 breast adenocarcinoma cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PNKP enzyme. As a noncompetitive inhibitor, this compound forms a ternary complex with PNKP and a DNA substrate, disrupting the enzyme’s activity . This interaction can lead to changes in gene expression and influence the cell’s response to radiation .
Temporal Effects in Laboratory Settings
It is known that the compound can double the radiosensitivity of certain cancer cells
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It has been suggested that a low concentration of this compound can effectively radiosensitize PC-3 cells, a prostate cancer cell line
Metabolic Pathways
Given its role as a PNKP inhibitor, it is likely involved in pathways related to DNA repair
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A12B4C3 involves multiple steps, starting with the preparation of the pyrrolo[3,4-b]pyridine core. The key steps include:
Formation of the pyrrolo[3,4-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: Introduction of the 1-hydroxyundecyl and 4-nitrophenylamino groups through nucleophilic substitution reactions.
Final modifications: Additional steps to introduce the phenyl group and other necessary modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Optimization of reaction conditions: Temperature, solvent, and catalyst optimization to maximize yield.
Purification processes: Use of chromatography and recrystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
A12B4C3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various substituents to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities.
Scientific Research Applications
A12B4C3 has a wide range of scientific research applications, including:
Cancer Research: Due to its antiproliferative activity, it is used in studies related to cancer cell growth inhibition and radiosensitivity enhancement
DNA Repair Studies: As an inhibitor of hPNKP, it is used to study DNA repair mechanisms and the role of hPNKP in these processes.
Drug Development: Its unique properties make it a candidate for developing new therapeutic agents targeting cancer and other diseases.
Comparison with Similar Compounds
Similar Compounds
A12B4C2: Another inhibitor of hPNKP with similar structure but different substituents.
A12B4C4: A compound with similar core structure but different biological activity.
Uniqueness
A12B4C3 is unique due to its high potency and selectivity for hPNKP, as well as its ability to enhance radiosensitivity in cancer cells. This makes it a valuable tool in cancer research and potential therapeutic development .
Properties
IUPAC Name |
2-(1-hydroxyundecyl)-1-(4-nitroanilino)-6-phenyl-4a,7a-dihydro-2H-pyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O5/c1-2-3-4-5-6-7-8-12-15-27(35)26-21-20-25-28(30(37)32(29(25)36)23-13-10-9-11-14-23)33(26)31-22-16-18-24(19-17-22)34(38)39/h9-11,13-14,16-21,25-28,31,35H,2-8,12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGJAKTBPFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1C=CC2C(N1NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C2=O)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425001 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005129-80-5 | |
| Record name | BCB02_000099 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Hydroxyundecyl)-1-(4-nitrophenylamino)-6-phenyl-6,7a-dihydro-1H-pyrrolo[3,4b]pyridine-5,7(2H,4aH)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of A12B4C3 and how does it impact DNA repair?
A1: this compound is a potent inhibitor of the human polynucleotide kinase/phosphatase (hPNKP) enzyme [, ]. It acts as a non-competitive inhibitor, meaning it doesn't compete with DNA for binding to hPNKP []. Instead, this compound disrupts the secondary structure of hPNKP, likely by interacting with the Trp402 residue, ultimately inhibiting its phosphatase activity [, ]. Since hPNKP is crucial for repairing both single and double-strand DNA breaks, inhibiting it with this compound hinders DNA repair processes [, ].
Q2: How does this compound impact cancer cell sensitivity to chemotherapy?
A2: Research shows that this compound sensitizes cancer cells to specific chemotherapeutic agents. For example, it enhances the effectiveness of camptothecin, a topoisomerase I poison, in A549 lung cancer cells []. A similar effect was observed with the combination of cisplatin and etoposide in ovarian cancer cells []. This sensitization likely stems from this compound's inhibition of hPNKP, which is involved in repairing DNA damage caused by these chemotherapeutic agents [, ].
Q3: Is this compound specific to hPNKP or does it affect other enzymes?
A3: While this compound demonstrates high specificity for hPNKP, it exhibits limited inhibitory activity against the related PNKP from Schizosaccharomyces pombe []. Importantly, it does not inhibit other crucial DNA repair enzymes like DNA polymerase β and DNA ligase III, further supporting its specific targeting of hPNKP in cells []. Additionally, it shows no significant inhibition of eukaryotic protein phosphatases like calcineurin and protein phosphatase-1, or the human DNA 3'-phosphatase APTX [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


